molecular formula C32H50O5 B1663406 3-O-Acetylcorosolic acid CAS No. 700370-58-7

3-O-Acetylcorosolic acid

Cat. No.: B1663406
CAS No.: 700370-58-7
M. Wt: 514.7 g/mol
InChI Key: PCEBPJUHBOJBAJ-FXZBVTQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiatherosclerotic, antihyperlipidemic, antiinflammatory, antifungal, antiviral and antineoplastic;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Acetylcholinesterase Inhibition

3-O-Acetylcorosolic acid has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Compounds related to this compound have demonstrated considerable inhibition of AChE, a key enzyme in the breakdown of acetylcholine. This suggests possible applications in treating diseases like Alzheimer's, where AChE activity is a concern (ManjunathaK et al., 2017).

Cancer Cell Apoptosis and Anti-Angiogenic Effects

Studies on this compound have shown its effectiveness in inducing apoptosis in cancer cell lines, including human colon carcinoma cells. It has also demonstrated anti-angiogenic effects, which could be significant in suppressing tumor growth stimulated by angiogenesis. This indicates a potential application in cancer therapy (Cui et al., 2013).

Analytical Methods in Pharmacology

This compound has been a subject of analytical study, particularly in the development of methods for its detection and quantification in biological samples. Techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) have been employed for this purpose, indicating its relevance in pharmacological research and drug monitoring (Kim et al., 2016).

Properties

CAS No.

700370-58-7

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1

InChI Key

PCEBPJUHBOJBAJ-FXZBVTQXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

Synonyms

(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-                               heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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